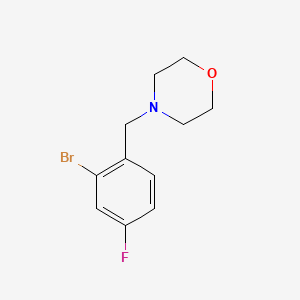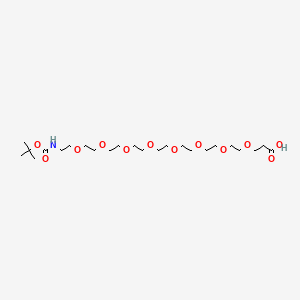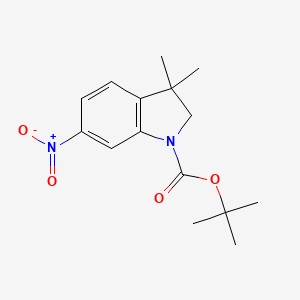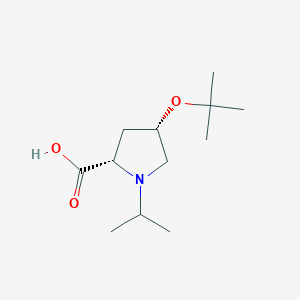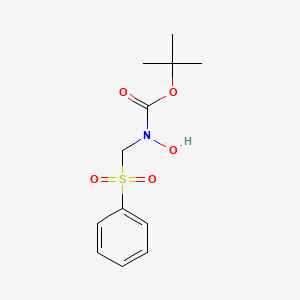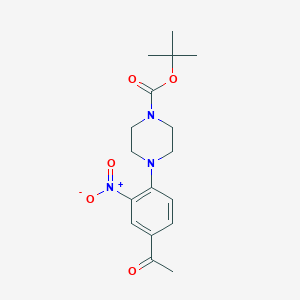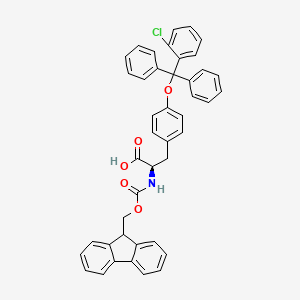
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
描述
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C18H28BNO4 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound “4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester”, also known as “tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate”, is a boronic ester . Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are likely to be specific organic substrates in these reactions.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester loses its boron group, often as part of a larger reaction sequence . This compound, being a boronic ester, can undergo protodeboronation under certain conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, affecting numerous biochemical pathways depending on the specific compounds produced.
Pharmacokinetics
It’s important to note that boronic esters like this compound can be susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The result of the compound’s action is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these newly formed compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of certain catalysts or other reactants can influence the compound’s participation in reactions such as protodeboronation and Suzuki-Miyaura cross-coupling .
生化分析
Biochemical Properties
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its boronic acid moiety. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active site serine or threonine residues. These interactions can inhibit enzyme activity, making this compound a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
This compound affects various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can influence cell signaling pathways by inhibiting kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of reversible covalent bonds with biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity by forming a boronate ester with serine or threonine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of this compound within tissues can affect its localization and efficacy .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. This compound can be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its function and interactions with biomolecules .
属性
IUPAC Name |
tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFCKJZWOLDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682353 | |
| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508223-54-9 | |
| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


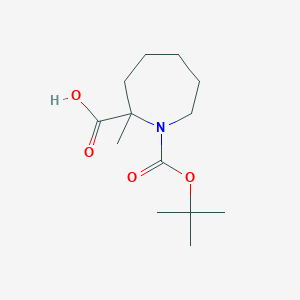

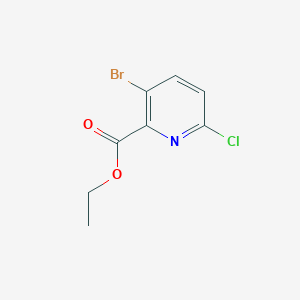
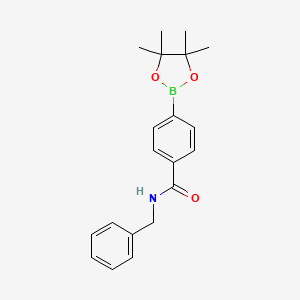
![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)
